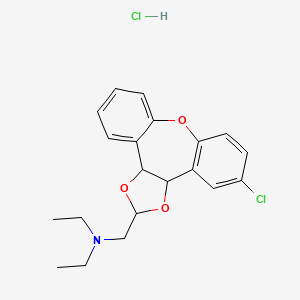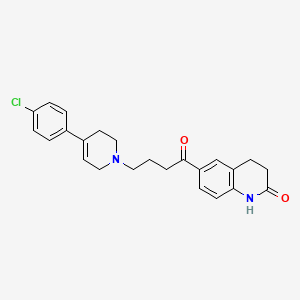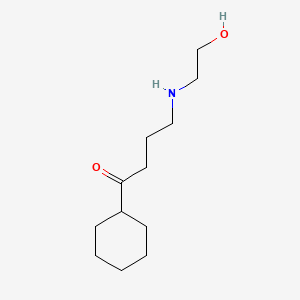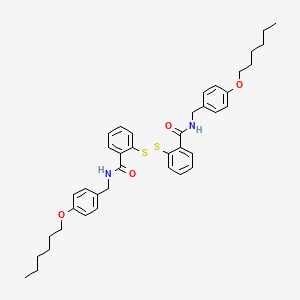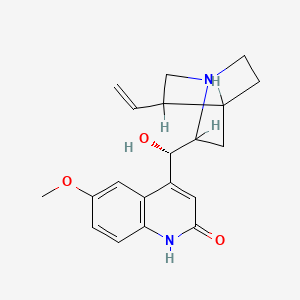
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is a chemical compound with the molecular formula C13H24CaO15 and a molecular weight of 460.39866. It is known for its unique coordination properties, where calcium ions are chelated by gluconate and gluco-heptonate ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium typically involves the reaction of calcium salts with gluconic acid and gluco-heptonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal chelation of the calcium ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state calcium complexes, while reduction reactions may produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium metabolism and transport.
Medicine: It is investigated for its potential therapeutic applications, including its use as a calcium supplement and in the treatment of calcium deficiency disorders.
Wirkmechanismus
The mechanism of action of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium involves the chelation of calcium ions by the gluconate and gluco-heptonate ligands. This chelation stabilizes the calcium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved in its action include calcium transport proteins and enzymes involved in calcium metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Gluconate: A similar compound where calcium is chelated by gluconate ligands.
Calcium Heptonate: Another similar compound with calcium chelated by heptonate ligands.
Uniqueness
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is unique due to its dual chelation by both gluconate and gluco-heptonate ligands, which enhances its stability and bioavailability compared to compounds with single ligand chelation .
Eigenschaften
CAS-Nummer |
94233-02-0 |
|---|---|
Molekularformel |
C13H24CaO15 |
Molekulargewicht |
460.40 g/mol |
IUPAC-Name |
calcium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 |
InChI-Schlüssel |
DDYVHXDTXYNJGW-RRJWUFKUSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



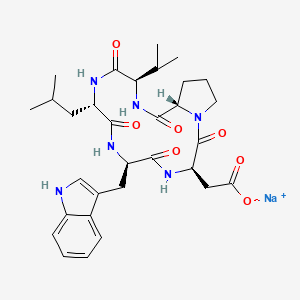
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
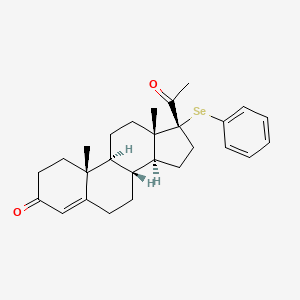
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

